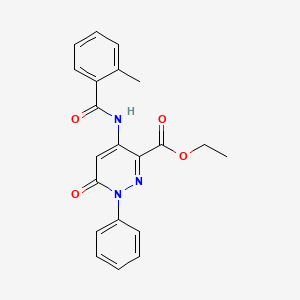

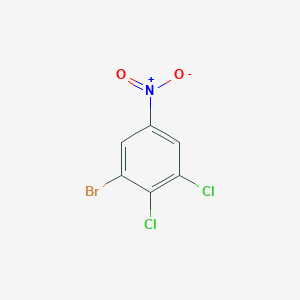

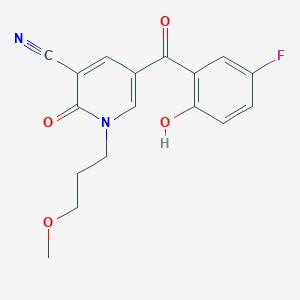

![molecular formula C15H10Cl2N2S2 B2554825 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline CAS No. 477845-92-4](/img/structure/B2554825.png)

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

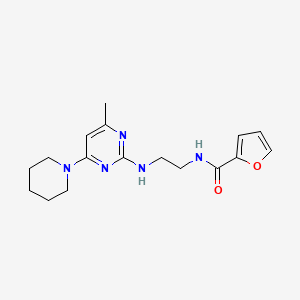

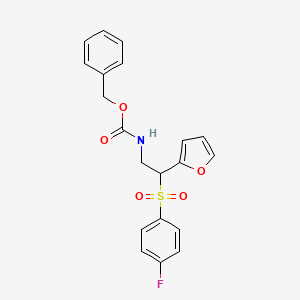

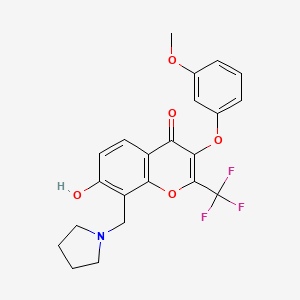

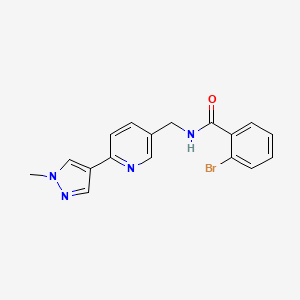

“4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline” is a chemical compound with the molecular formula C15H10Cl2N2S2. It has an average mass of 353.289 Da and a monoisotopic mass of 351.966248 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (with two nitrogen atoms). This core is substituted with a 2,4-dichlorophenyl group and a methylsulfanyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the available literature .Applications De Recherche Scientifique

- Degradation of 2,4-Dichlorophenol (2,4-DCP) : Researchers have explored using this compound for efficient degradation of 2,4-DCP in water. A study employed a Pd-MWCNTs/Ni-foam electrode, achieving remarkable dechlorination efficiency and phenol conversion rates. Sequential electrocatalytic reduction and oxidation processes effectively removed 2,4-DCP, phenol, and total organic carbon (TOC) from aqueous solutions .

- Phenol Removal via Electro-Fenton Oxidation (EFO) : The same Pd-MWCNTs/Ni-foam electrode demonstrated efficient phenol degradation in EFO processes. Hydroxy radicals (·OH) played a crucial role in this removal, highlighting its potential for water treatment .

- Herbicide Development : Quinazoline derivatives, including this compound, have been investigated for their herbicidal properties. Researchers explore their effectiveness in controlling weeds and enhancing crop yield .

- Anticancer Agents : Quinazoline-based compounds exhibit promising anticancer activity. Researchers study their effects on cancer cell lines, aiming to develop novel chemotherapeutic agents .

- Neuroprotective Properties : Quinazoline derivatives have shown potential as neuroprotective agents. Investigations focus on their ability to prevent or mitigate neurodegenerative diseases .

Environmental Remediation

Water Treatment

Agricultural Chemistry

Medicinal Chemistry

Neuroscience and Neuropharmacology

Mécanisme D'action

Safety and Hazards

The safety data and potential hazards associated with this compound are not specified in the available literature . As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

Propriétés

IUPAC Name |

4-(2,4-dichlorophenyl)sulfanyl-2-methylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2S2/c1-20-15-18-12-5-3-2-4-10(12)14(19-15)21-13-7-6-9(16)8-11(13)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POITZOSSSPMUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)SC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2554750.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554752.png)

![Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2554755.png)

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2554761.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2554763.png)

![N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2554764.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2554765.png)